molecular formula C14H13N3O B7450277 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7450277
M. Wt: 239.27 g/mol
InChI Key: AACYUVKEDMPXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the development of new drugs to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine in lab experiments is its broad range of biological activities. This compound has been found to possess significant activity against a variety of diseases, making it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and use in some laboratories.

Future Directions

There are many potential future directions for research on 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine. One potential direction is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of viral, bacterial, and inflammatory diseases. Finally, there is a need for further research on the synthesis and availability of this compound to make it more widely available for scientific research.

Synthesis Methods

The synthesis of 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods, including the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with an appropriate reagent. Another method involves the reaction of 2-aminopyridine with ethyl 2-oxo-4-phenylbutyrate, followed by cyclization with an appropriate reagent.

Scientific Research Applications

The potential applications of 3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine in scientific research are vast. This compound has been found to possess significant anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been found to possess antiviral, antibacterial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs to treat these conditions.

Properties

IUPAC Name

3-(5-ethoxypyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-2-18-10-5-6-13(16-8-10)12-9-17-14-11(12)4-3-7-15-14/h3-9H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACYUVKEDMPXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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